molecular formula C17H22N4O3S B5395750 4-[allyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

4-[allyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide

Cat. No. B5395750
M. Wt: 362.4 g/mol
InChI Key: SLUVBROJOOCGHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AMMPB, and it has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of AMMPB is not fully understood. However, it is believed that AMMPB inhibits the activity of several enzymes that are involved in cell proliferation and inflammation. Additionally, AMMPB has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
AMMPB has a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, AMMPB has been shown to have antioxidant properties. Additionally, AMMPB has been shown to have neuroprotective properties, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AMMPB in lab experiments is its wide range of potential applications. Additionally, AMMPB is relatively easy to synthesize, which makes it more accessible for researchers. However, one of the main limitations of using AMMPB in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for research on AMMPB. One area of research could be to further explore its potential applications in cancer research. Additionally, researchers could explore its potential applications in the treatment of other diseases such as inflammatory and neurodegenerative diseases. Finally, researchers could explore ways to improve the solubility of AMMPB, which could make it more accessible for lab experiments.

Synthesis Methods

The synthesis of AMMPB is a complex process that involves several steps. The first step involves the synthesis of 4-aminobenzamide, which is then reacted with allyl methyl sulfone to form 4-[allyl(methylsulfonyl)amino]benzamide. This compound is then reacted with 1H-imidazole-1-carboxaldehyde to form 4-[allyl(methylsulfonyl)amino]-N-(1H-imidazol-1-yl)benzamide. Finally, this compound is reacted with 1,3-dibromopropane to form 4-[allyl(methylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide. The overall yield of this synthesis method is approximately 15%.

Scientific Research Applications

AMMPB has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. AMMPB has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. Additionally, AMMPB has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-3-11-21(25(2,23)24)16-7-5-15(6-8-16)17(22)19-9-4-12-20-13-10-18-14-20/h3,5-8,10,13-14H,1,4,9,11-12H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUVBROJOOCGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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